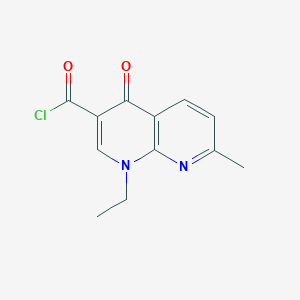

1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl Chloride

Beschreibung

1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl chloride is a derivative of the 1,8-naphthyridine scaffold, characterized by an ethyl group at position 1, a methyl group at position 7, and a reactive carbonyl chloride moiety at position 2. Its molecular formula is C₁₂H₁₁ClN₂O₂, with an average mass of 250.69 g/mol and a monoisotopic mass of 250.0508 g/mol .

This compound serves as a critical intermediate in medicinal chemistry. For example, it has been used to synthesize tricyclic systems like pyrimido-1,8-naphthyridines via condensation with guanidine carbonate, demonstrating its utility in constructing complex heterocyclic frameworks . The carbonyl chloride group enhances reactivity, enabling nucleophilic substitution reactions to form amides, esters, or other derivatives, which are pivotal in drug design .

Eigenschaften

IUPAC Name |

1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-3-15-6-9(11(13)17)10(16)8-5-4-7(2)14-12(8)15/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONGJEHAKUPWJEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl Chloride typically involves the following steps:

Starting Material: The synthesis begins with 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid.

Chlorination: The carboxylic acid group is converted to an acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under reflux conditions.

Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods often involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl Chloride undergoes various chemical reactions, including:

Substitution Reactions: The acyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.

Hydrolysis: The compound can be hydrolyzed to revert to the carboxylic acid form in the presence of water or aqueous bases.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common reagents and conditions used in these reactions include:

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride (LiAlH₄)

Hydrolysis Conditions: Aqueous bases or acids

The major products formed from these reactions include amides, esters, thioesters, and alcohols.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl Chloride has a wide range of scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various pharmaceutical agents.

Biology: Studied for its antibacterial properties and its ability to inhibit bacterial DNA gyrase.

Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by gram-negative bacteria.

Industry: Utilized in the production of antibacterial agents and other chemical compounds.

Wirkmechanismus

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. By binding to the DNA gyrase, it prevents the supercoiling of DNA, thereby inhibiting bacterial cell division and growth.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar 1,8-Naphthyridine Derivatives

Structural and Functional Group Variations

The biological and chemical properties of 1,8-naphthyridine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Reactivity Differences

| Functional Group | Reactivity Profile | Applications |

|---|---|---|

| Carbonyl chloride | High reactivity with amines, alcohols | Prodrug synthesis, covalent inhibitors |

| Carboxylic acid | Moderate reactivity; forms salts, esters | Direct therapeutic use, salt forms |

| Carboxamide | Low reactivity; stable in biological systems | Enzyme inhibition, oral bioavailability |

Biologische Aktivität

Overview

1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl chloride is a synthetic organic compound classified under naphthyridines. This compound has garnered attention due to its significant antibacterial properties and potential applications in medicinal chemistry, particularly in the treatment of bacterial infections.

- IUPAC Name: 1-Ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl chloride

- Molecular Formula: C12H11ClN2O2

- CAS Number: 52377-28-3

The primary mechanism through which 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl chloride exhibits its biological activity is by inhibiting bacterial DNA gyrase . This enzyme is crucial for DNA replication and transcription in bacteria. By binding to DNA gyrase, the compound prevents the supercoiling necessary for DNA replication, thereby inhibiting bacterial growth and division.

Antibacterial Properties

Research indicates that this compound shows potent antibacterial activity against a variety of gram-negative bacteria. The inhibition of DNA gyrase leads to a bactericidal effect, making it a candidate for further development as an antibiotic agent.

Cytotoxicity and Anticancer Potential

In addition to its antibacterial properties, derivatives of naphthyridines, including this compound, have been studied for their anticancer activity . The structural modifications can enhance the cytotoxic effects on cancer cells while minimizing toxicity to normal cells. For instance, studies demonstrate that certain derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines .

Case Studies and Experimental Results

A review of the literature reveals several key findings regarding the biological activity of this compound:

-

Antibacterial Efficacy:

- In vitro studies have shown effective inhibition against strains like Escherichia coli and Pseudomonas aeruginosa.

- The compound's mechanism involves disruption of DNA replication processes.

- Cytotoxic Effects:

- Pharmacokinetics:

Table 1: Antibacterial Activity Against Gram-Negative Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 4 µg/mL |

| Pseudomonas aeruginosa | 8 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HCT116 | 31 | Moderate sensitivity |

| MDA-MB231 | 124 | Higher resistance observed |

| A375 | 78 | Effective at lower concentrations |

Q & A

Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

- Methodological Answer :

- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.

- Time-kill kinetics : Assess bactericidal activity over 24 hours.

- Cytotoxicity : Compare IC₅₀ values in mammalian cell lines (e.g., HEK-293) to ensure selectivity .

Q. How does the compound’s logP affect its pharmacokinetic profile?

- Methodological Answer : Calculate logP using HPLC retention times or software (e.g., ChemDraw). A logP >2 suggests moderate lipophilicity, enhancing membrane permeability but requiring formulation tweaks (e.g., cyclodextrin complexes) to improve aqueous solubility .

Structural and Mechanistic Insights

Q. What crystallographic data are available for related naphthyridine derivatives?

- Methodological Answer : Single-crystal X-ray diffraction of analogs (e.g., methyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate monohydrate) reveals planar naphthyridine cores and hydrogen-bonding networks stabilizing the lattice. Data are accessible via CCDC entries .

Q. How does the acyl chloride group participate in nucleophilic acyl substitution?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.